molecular formula C6H6N2O B1297882 1-(Pyrimidin-4-yl)ethanone CAS No. 39870-05-8

1-(Pyrimidin-4-yl)ethanone

Cat. No. B1297882
CAS RN: 39870-05-8
M. Wt: 122.12 g/mol
InChI Key: UZKADDSUUBRMKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(Pyrimidin-4-yl)ethanone derivatives has been extensively studied using various computational methods. For instance, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software, with results showing good agreement with experimental infrared bands and XRD data . Similarly, a new pyrrole derivative, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone, was structurally characterized using spectroscopic techniques and confirmed by single-crystal X-ray diffraction, with theoretical studies predicting spectral and geometrical data . These studies highlight the importance of computational methods in understanding the molecular structure of such compounds.

Synthesis Analysis

The synthesis of 1-(Pyrimidin-4-yl)ethanone derivatives involves various methods. For example, the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was achieved by reacting a yellow colored compound with carbon disulfide and potassium hydroxide in absolute ethanol . Another derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized through a multi-step process starting from methyl 3-aminothiophene-2-carboxylate . These examples demonstrate the diverse synthetic routes available for these compounds.

Chemical Reactions Analysis

The reactivity of 1-(Pyrimidin-4-yl)ethanone derivatives can be influenced by various factors. The photokinetics of a 2(1H)-pyrimidinone derivative was found to be strongly affected by the solvent, with different solvents significantly altering the S_1 lifetime and the rate constants for internal conversion and intersystem crossing . This indicates that the chemical behavior of these compounds can be fine-tuned by the choice of solvent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Pyrimidin-4-yl)ethanone derivatives are diverse. For instance, the mesomorphic properties of trans-[1,4-bis(5-R-pyrimidin-2-yl]-cyclohexanes and 1,2-bis-(5-R-pyrimidin-2-yl)ethanes were studied, revealing that only nematic mesophases are found, with some derivatives also exhibiting smectic properties . The electrochemical study of the pyrrole derivative mentioned earlier showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . These studies show that the derivatives of 1-(Pyrimidin-4-yl)ethanone have a range of physical and chemical properties that can be exploited for various applications.

Scientific Research Applications

Anti-inflammatory Applications

Pyrimidine derivatives have been acknowledged for their broad pharmacological effects, including significant anti-inflammatory activities. These compounds inhibit the expression and activities of crucial inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and various interleukins, showcasing potent anti-inflammatory effects. Detailed structure-activity relationships (SARs) of numerous pyrimidines indicate the potential for developing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Anticancer Applications

Pyrimidines serve as building blocks for DNA and RNA, exhibiting diverse pharmacological activities, including notable anticancer effects. Research and patent literature have documented the anticancer potential of pyrimidines in various scaffolds, acting through different mechanisms, suggesting their significant role in cancer therapy. This is supported by numerous patents on pyrimidine-based anticancer agents, highlighting the ongoing interest in this area (Kaur et al., 2014).

Synthetic Applications

Pyrimidine scaffolds, such as 5H-pyrano[2,3-d]pyrimidines, have wide applicability in medicinal and pharmaceutical industries due to their broader synthetic applications. Recent investigations have emphasized the use of hybrid catalysts for the synthesis of these scaffolds, offering insights into the development of lead molecules for pharmaceutical use (Parmar et al., 2023).

Green Chemistry Perspectives

The Biginelli Reaction, an eco-friendly approach to synthesizing dihydropyrimidinones (DHPMs), demonstrates the increasing application of green technology in producing pyrimidine derivatives. These DHPMs possess a wide range of pharmacological activities, reinforcing the relevance of environmentally thoughtful methodologies in synthesizing bioactive compounds (Panda et al., 2012).

properties

IUPAC Name

1-pyrimidin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5(9)6-2-3-7-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKADDSUUBRMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337040
Record name 1-(Pyrimidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-4-yl)ethanone

CAS RN

39870-05-8
Record name 1-(4-Pyrimidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39870-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyrimidin-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 22.2 g. of methyl magnesium chloride in ether is added 10.5 g. of 4-pyrimidinecarbonitrile in tetrahydrofuran. The resulting mixture is heated at reflux for 24 hours, then poured onto ice. To the mixture is added 75 ml. of 25 percent sulfuric acid. The solution is then made basic with 10 percent aqueous sodium carbonate solution and extracted with ether. The extracts are dried and concentrated to give methyl 4-pyrimidyl ketone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Vanotti, R Amici, A Bargiotti… - Journal of medicinal …, 2008 - ACS Publications
Cdc7 kinase is an essential protein that promotes DNA replication in eukaryotic organisms. Genetic evidence indicates that Cdc7 inhibition can cause selective tumor-cell death in a p53…
Number of citations: 123 pubs.acs.org
UP Dahal, JP Jones, JA Davis, DA Rock - Drug metabolism and disposition, 2011 - ASPET
Identification and quantification of the metabolites of drugs and drug candidates are routinely performed using liquid chromatography-mass spectrometry (LC-MS). The best practice is to …
Number of citations: 66 dmd.aspetjournals.org
UP Dahal - 2012 - search.proquest.com
Cytochrome P450 (CYP) enzymes metabolize more than 80% of clinically used drugs. Given a large role of CYP enzymes in drug metabolism, one of the goals in pharmaceutical …
Number of citations: 3 search.proquest.com
MP Curtis, MF Sammons, DW Piotrowski - Tetrahedron Letters, 2009 - Elsevier
A variety of 1-benzyl-3-heterocyclic pyrazoles were rapidly assembled by a two-step N-benzylation/Suzuki coupling sequence. A one-pot variation of this sequence is demonstrated. …
Number of citations: 10 www.sciencedirect.com

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